molecular formula C7H12N4 B14491892 Bis(dimethylamino)propanedinitrile CAS No. 63442-64-8

Bis(dimethylamino)propanedinitrile

Cat. No.: B14491892
CAS No.: 63442-64-8
M. Wt: 152.20 g/mol
InChI Key: HSOPMPYQRXCWSM-UHFFFAOYSA-N
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Description

Bis(dimethylamino)propanedinitrile is an organic compound with the molecular formula C₇H₁₄N₄ It is a derivative of propanedinitrile, where two dimethylamino groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)propanedinitrile can be synthesized through a multi-step process involving the reaction of dimethylamine with propanedinitrile. One common method involves the use of a base, such as sodium hydride, to deprotonate the dimethylamine, followed by the addition of propanedinitrile. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitriles and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles and amines.

Scientific Research Applications

Bis(dimethylamino)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bis(dimethylamino)propanedinitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino groups can donate electron density, making the central carbon atom more reactive towards electrophiles. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler compound with two cyano groups attached to the central carbon atom.

    Dimethylaminopropionitrile: Contains a single dimethylamino group and a cyano group.

Uniqueness

Bis(dimethylamino)propanedinitrile is unique due to the presence of two dimethylamino groups, which enhance its nucleophilicity and reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

63442-64-8

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2,2-bis(dimethylamino)propanedinitrile

InChI

InChI=1S/C7H12N4/c1-10(2)7(5-8,6-9)11(3)4/h1-4H3

InChI Key

HSOPMPYQRXCWSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)(C#N)N(C)C

Origin of Product

United States

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